METHYL 5-OXO-1-(PIPERIDIN-4-YL)PYRROLIDINE-3-CARBOXYLATE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-OXO-1-(PIPERIDIN-4-YL)PYRROLIDINE-3-CARBOXYLATE typically involves the reaction of 1-piperidin-4-ylpyrrolidine-3-carboxylic acid with methanol in the presence of a dehydrating agent . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
METHYL 5-OXO-1-(PIPERIDIN-4-YL)PYRROLIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The major products can vary but often include substituted esters or amides.
Scientific Research Applications
METHYL 5-OXO-1-(PIPERIDIN-4-YL)PYRROLIDINE-3-CARBOXYLATE is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein binding.
Industry: Limited use, primarily in research and development settings.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-Oxo-1-pyrrolidin-3-ylpyrrolidine-3-carboxylate
- Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate
Uniqueness
METHYL 5-OXO-1-(PIPERIDIN-4-YL)PYRROLIDINE-3-CARBOXYLATE is unique due to its specific piperidine and pyrrolidine ring structures, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
methyl 5-oxo-1-piperidin-4-ylpyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-16-11(15)8-6-10(14)13(7-8)9-2-4-12-5-3-9/h8-9,12H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQQLOWGDVLFCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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